molecular formula C14H16F2O3 B1325908 Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate CAS No. 898752-26-6

Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate

Cat. No. B1325908
CAS RN: 898752-26-6
M. Wt: 270.27 g/mol
InChI Key: KQZONBJUCRIVRR-UHFFFAOYSA-N
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Description

Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate, also known as 6-difluorophenyl-6-oxohexanoic acid ethyl ester, is a synthetic compound that has a wide range of applications in scientific research. It is used in a variety of experiments, including those involving organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Polymorphism Characterization

  • Spectroscopic and Diffractometric Study : Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate has been studied for its polymorphic forms, characterized using techniques like spectroscopy and X-ray diffraction. These studies help in understanding the physical and chemical properties of the compound, critical for pharmaceutical development (Vogt et al., 2013).

Enantioselective Reduction Studies

  • Bakers' Yeast Reduction : Research into the reduction of similar compounds, like alkyl 6-chloro-3-oxohexanoates using bakers' yeast, has been conducted. This type of study is significant for understanding enantioselective synthesis, which is crucial in creating pharmaceuticals with specific biological activities (Gopalan & Jacobs, 1990).

Stereoselective Synthesis

  • Synthesis of Statin Precursors : Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate is relevant in the stereoselective synthesis of statin precursors. Research here contributes to developing methods for synthesizing statins, a class of drugs important for managing cholesterol levels (Tararov et al., 2006).

Synthesis of Vitamin Precursors

  • Synthesis of Biotin (Vitamin H) : Studies have been conducted on the chlorination and synthesis of similar compounds, contributing to the synthesis of biotin, an essential vitamin (Zav’yalov et al., 2006).

Pharmaceutical Intermediate Synthesis

  • Synthesis of Cyclohexenone Derivatives : Research into the synthesis of cyclohexenone derivatives from similar compounds has implications for pharmaceutical development. These derivatives can have various biological activities and are useful in creating a range of pharmaceutical products (Mayekar et al., 2010).

properties

IUPAC Name

ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-8-11(15)12(16)9-10/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZONBJUCRIVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645581
Record name Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate

CAS RN

898752-26-6
Record name Ethyl 6-(3,4-difluorophenyl)-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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